molecular formula C20H19N3O3 B2535131 (5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034276-89-4

(5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2535131
CAS No.: 2034276-89-4
M. Wt: 349.39
InChI Key: ZLJIBPOONMXFLR-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic methanone derivative featuring three distinct moieties: a 5-cyclopropyl-substituted isoxazole ring, a pyrrolidine scaffold, and a quinolin-8-yloxy substituent. The cyclopropyl group on the isoxazole ring may enhance metabolic stability, while the quinoline moiety could influence lipophilicity and binding affinity through aromatic stacking interactions.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(16-11-18(26-22-16)13-6-7-13)23-10-8-15(12-23)25-17-5-1-3-14-4-2-9-21-19(14)17/h1-5,9,11,13,15H,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJIBPOONMXFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a novel synthetic entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy across various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H17N3O3\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{3}

This structure includes a cyclopropyl isoxazole moiety and a quinoline derivative, both of which are known for their biological significance.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the isoxazole ring contributes to its reactivity and binding affinity, while the quinoline component may enhance its pharmacological profile by facilitating interactions with specific receptors or enzymes.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values ranging from 49.79 µM to 113.70 µM in human cancer cell lines such as RKO, PC-3, and HeLa . The mechanism involves apoptosis induction and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
RKO60.70High cytotoxicity
PC-349.79High cytotoxicity
HeLa78.72Moderate cytotoxicity

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties. In vitro studies demonstrate that derivatives related to this compound effectively inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species, outperforming standard treatments like isoniazid . The most active derivatives showed IC50 values significantly lower than those of conventional drugs.

Antioxidant Activity

In addition to its anticancer and antimycobacterial properties, the compound exhibits antioxidant activity. This property is particularly relevant as it may contribute to its overall therapeutic potential by mitigating oxidative stress in cells .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study involved synthesizing various derivatives of the compound and evaluating their biological activities across multiple models, including yeast Saccharomyces cerevisiae and human tumor cell lines . Findings indicated that modifications to the cyclopropyl isoxazole structure significantly impacted bioactivity.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the quinoline moiety enhanced both anticancer and antimicrobial activities. For example, quinoline derivatives with additional functional groups demonstrated increased efficacy against resistant strains of M. tuberculosis .
  • Comparative Studies : Comparative analyses with existing anticancer agents highlighted that the compound's mechanism involves unique pathways distinct from traditional chemotherapy, suggesting potential for use in combination therapies .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds featuring isoxazole and quinoline structures exhibit significant antimicrobial properties. The compound of interest has shown promising results against various bacterial strains.

Case Study: Antimicrobial Screening

A study synthesized derivatives containing isoxazole and quinoline moieties, demonstrating that compounds with similar structures had considerable antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values indicated that some derivatives exhibited potent activity, suggesting potential for development as new antibiotics .

CompoundTarget OrganismMIC (µg/mL)
9cMycobacterium smegmatis6.25
6dPseudomonas aeruginosa12.5

Anticancer Properties

The anticancer potential of (5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has been explored in various studies, particularly against cancer cell lines.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of similar quinoline derivatives, compounds were tested against human cancer cell lines such as HCT-116 and MCF-7 . The results indicated that several derivatives exhibited IC50 values in the low micromolar range, highlighting their effectiveness in inhibiting cancer cell growth .

CompoundCell LineIC50 (µg/mL)
12cHCT-1161.9
12dMCF-77.52

Neurological Applications

Quinoline-based compounds have also been investigated for their potential neuroprotective effects. The unique structural features of this compound may contribute to its efficacy in treating neurological disorders.

Case Study: Neuroprotective Effects

Research into related compounds suggests that modifications to the quinoline structure can enhance neuroprotective properties. These compounds may interact with neurotransmitter systems or exhibit antioxidant activities, providing a basis for further exploration in treating conditions like Alzheimer's disease or Parkinson's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity invites comparison with other heterocyclic cannabinoid derivatives, particularly those studied in receptor binding and activity assays. Below is a detailed analysis based on structural analogs from the provided evidence:

2.1. Pyrrolidine vs. Morpholinoethyl/Pyrrole Derivatives

highlights that pyrrole-derived cannabinoids exhibit lower CB1 receptor affinity and potency compared to indole derivatives, with activity separation across in vivo assays (e.g., hypomobility vs. hypothermia) . The target compound’s pyrrolidine moiety—a saturated five-membered ring—differs from pyrrole (unsaturated) but shares similarities with the morpholinoethyl group in cyclic structure.

2.2. Isoxazole vs. Thiophene/Pyrazole Heterocycles

describes methanone derivatives with thiophene (7a, 7b) and pyrazole cores. These compounds, synthesized via cyclocondensation reactions, demonstrate how electron-withdrawing groups (e.g., cyano in 7a) modulate reactivity and bioactivity . The target compound’s isoxazole ring—a bioisostere for thiophene—may offer improved metabolic resistance due to cyclopropyl substitution, a feature absent in 7a/7b.

2.3. Quinoline vs. Naphthalene Substituents

identifies the naphthalene ring in aminoalkylindoles as critical for CB1 binding. The quinolin-8-yloxy group in the target compound could serve a similar role, leveraging π-π interactions with receptor pockets.

Table 1: Key Structural and Activity Comparisons

Compound Class Core Structure Key Substituent CB1 Affinity (Relative) In Vivo Activity Profile Reference
Indole-derived cannabinoids Indole Morpholinoethyl High Uniform potency across assays
Pyrrole-derived cannabinoids Pyrrole Morpholinoethyl Moderate-Low Activity separation (e.g., hypomobility > hypothermia)
Methanone derivatives (7a/7b) Thiophene/Pyrazole Cyano/Carboxylate Not reported Synthetic focus (no bioactivity data)
Target compound Isoxazole-Pyrrolidine Quinolin-8-yloxy Hypothesized Moderate Predicted differential effects N/A

Side Chain and Substituent Effects

  • Quinolin-8-yloxy: This substituent’s bulk and polarity contrast with smaller groups (e.g., ethyl cyanoacetate in 7b), suggesting trade-offs between binding affinity and solubility .

Research Implications and Limitations

While direct data for (5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone are absent in the provided evidence, insights from structural analogs underscore the importance of:

Cyclic vs. Linear Substituents : Pyrrolidine’s cyclic nature may compensate for shorter chain lengths in receptor binding .

Heterocycle Bioisosterism : Isoxazole’s metabolic stability vs. thiophene’s reactivity could influence therapeutic utility .

Substituent Steric Effects: Quinoline’s bulk may necessitate receptor cavity adaptability, a factor requiring experimental validation.

Q & A

Q. What are the key structural features of this compound, and how do they influence synthetic strategies?

The compound contains three distinct moieties: a 5-cyclopropylisoxazole, a pyrrolidine ring substituted with quinolin-8-yloxy, and a methanone linker. The isoxazole’s electron-deficient nature facilitates nucleophilic substitution or cross-coupling reactions, while the quinoline’s aromatic system may require regioselective functionalization. Pyrrolidine’s conformational flexibility impacts pharmacodynamic properties but complicates stereochemical control during synthesis. Coupling strategies often involve stepwise assembly, such as forming the quinoline-pyrrolidine fragment first, followed by isoxazole linkage via ketone bridges .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : Confirms regiochemistry of quinoline substitution (e.g., 8-position) and cyclopropane geometry in the isoxazole.
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and validates intermolecular interactions (e.g., hydrogen bonding in quinoline) .
  • Mass spectrometry : Verifies molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
  • IR spectroscopy : Identifies carbonyl stretching (methanone, ~1700 cm⁻¹) and quinoline C–O–C vibrations (~1250 cm⁻¹) .

Q. What are common synthetic routes for analogous heterocyclic methanones?

  • Step 1 : Synthesize 3-(quinolin-8-yloxy)pyrrolidine via nucleophilic substitution (quinolin-8-ol + pyrrolidine derivative under basic conditions) .
  • Step 2 : Prepare 5-cyclopropylisoxazole-3-carboxylic acid via cyclopropanation of isoxazole precursors using diazo reagents .
  • Step 3 : Couple fragments via carbodiimide-mediated amidation or Ullmann-type cross-coupling, depending on reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in quinolin-8-yloxy-pyrrolidine synthesis be mitigated?

Quinoline’s 8-position is sterically hindered, requiring optimized conditions:

  • Use bulky bases (e.g., KOtBu) to deprotonate quinolin-8-ol, enhancing nucleophilicity .
  • Employ microwave-assisted synthesis to reduce reaction time and minimize side reactions at competing positions (e.g., 5- or 7-substitution) .
  • Monitor regioselectivity via HPLC-MS to isolate the desired isomer early in purification .

Q. What experimental designs resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Purity variability : Use orthogonal purification (e.g., column chromatography + recrystallization from DMF/EtOH ).
  • Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO ≤0.1%), and positive controls (e.g., known kinase inhibitors) .
  • Metabolic stability : Perform microsomal assays to assess compound stability, as quinoline derivatives often exhibit CYP450 interactions .

Q. How can computational methods guide the optimization of pyrrolidine conformational stability?

  • Density Functional Theory (DFT) : Predict low-energy conformers of the pyrrolidine ring and evaluate steric clashes with the quinoline moiety .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. aqueous buffers) on ring puckering and hydrogen-bonding networks .
  • Docking studies : Identify preferred binding poses in target proteins (e.g., kinase active sites) to prioritize synthetic modifications .

Q. What strategies improve yields in multi-step methanone synthesis?

  • Intermediate trapping : Use protecting groups (e.g., Boc for pyrrolidine amines) to prevent side reactions during isoxazole coupling .
  • Catalytic optimization : Screen Pd/Cu catalysts for cross-coupling efficiency, noting that quinoline’s nitrogen may coordinate metals, requiring ligands like XPhos .
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of aromatic intermediates, while EtOH facilitates recrystallization .

Methodological Considerations Table

Challenge Solution Key References
Regioselective quinoline substitutionMicrowave-assisted synthesis + bulky bases
Pyrrolidine conformational controlDFT-guided design + protective group strategies
Methanone coupling efficiencyPd/XPhos catalysts + 1,4-dioxane solvent
Bioactivity reproducibilityOrthogonal purification + standardized assays

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